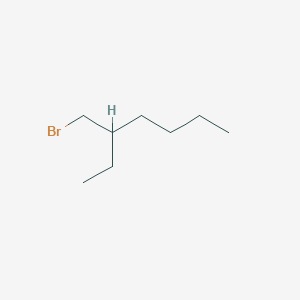

2-Ethylhexyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWIYPLSXWYKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885074 | |

| Record name | Heptane, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Ethylhexyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18908-66-2 | |

| Record name | 2-Ethylhexyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18908-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)heptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018908662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 3-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(BROMOMETHYL)HEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N280JW4C4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexyl Bromide: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Ethylhexyl bromide. The information is presented in a structured format to facilitate easy access and comparison of data, supplemented with detailed experimental protocols and visual workflows to support laboratory applications.

Physical Properties

This compound is a colorless to light yellow liquid.[1] A summary of its key physical properties is provided in the tables below.

Table 1: General Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇Br | [2][3][4] |

| Molecular Weight | 193.12 g/mol | [2][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Odor | Faint, characteristic odor | [1][6] |

Table 2: Quantitative Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Density | 1.086 g/mL | at 25 °C | [2][7] |

| 1.0800 g/mL | [3] | ||

| 1.12 g/cm³ | [2] | ||

| Boiling Point | 75-77 °C | at 16 mmHg | [2][3][5][7] |

| 190.8 °C | at 760 mmHg | [8] | |

| 183-185 °C | [6] | ||

| Melting Point | -55 °C (estimate) | [2][8] | |

| Refractive Index | n20/D 1.4538 | [2][7] | |

| 1.4530 to 1.4550 | [3] | ||

| Flash Point | 157 °F (69.4 °C) | [2][8] | |

| 69 °C | [3] | ||

| Solubility | Insoluble in water. Soluble in chloroform, ethyl acetate, and other organic solvents. | [1][2][3][6] |

Chemical Properties

This compound is a reactive compound primarily used as an intermediate in organic synthesis.[1][6] Its reactivity stems from the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions.[9]

Stability and Reactivity:

-

Stability: Stable under normal conditions.[6][10] Some commercial preparations contain stabilizers like potassium carbonate.[7][11]

-

Reactivity: It participates in nucleophilic substitution and elimination reactions.[9] It can undergo hydrolysis in the presence of water or other nucleophiles.[6]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[10]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen halides.[10]

Common Reactions:

-

Alkylation Agent: It is used to introduce the 2-ethylhexyl group into other molecules, a common strategy to enhance solubility in organic media.[9] This is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and materials for electronics.

-

Grignard Reagent Formation: It can react with magnesium to form the corresponding Grignard reagent, (2-ethylhexyl)magnesium bromide, which is a versatile tool for forming carbon-carbon bonds.[9]

-

Synthesis of Other Compounds: It serves as a starting material for the production of various chemicals, including plasticizers, surfactants, and flame retardants.[6][9]

Experimental Protocols

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Materials:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or silicone oil (for Thiele tube)

-

This compound sample

Procedure:

-

Fill the Thiele tube with liquid paraffin to a level just above the side arm.

-

Place a small amount (a few milliliters) of this compound into the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heat-transfer liquid covers the sample.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[2][3]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid.

Materials:

-

Pycnometer

-

Analytical balance

-

Thermometer

-

This compound sample

-

Distilled water (for calibration)

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath until it reaches thermal equilibrium (e.g., 25 °C).

-

Carefully dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and allow it to reach the same constant temperature as the water.

-

Dry the exterior and weigh the filled pycnometer. Record the mass (m₃).

-

The density of this compound can be calculated using the known density of water at that temperature.

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is used to measure the refractive index of liquids.

Materials:

-

Abbe refractometer

-

Dropper or pipette

-

This compound sample

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Lens paper

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Using a dropper, place a few drops of this compound onto the prism.

-

Close the prism and ensure the liquid spreads evenly.

-

Adjust the light source and mirror to illuminate the field of view.

-

Rotate the coarse adjustment knob until the light and dark fields are visible.

-

Turn the fine adjustment knob to bring the dividing line into sharp focus.

-

If a colored band is visible, adjust the dispersion correction to make the dividing line sharp and colorless.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index from the scale.[12]

Visualizations

Synthesis of this compound

The following diagram illustrates a common laboratory-scale synthesis of this compound from 2-ethylhexanol using phosphorus tribromide.[8]

Caption: Synthesis of this compound from 2-Ethylhexanol.

General Workflow for O-Alkylation using this compound

This diagram outlines a general experimental workflow for an O-alkylation reaction where this compound is used as the alkylating agent.

Caption: General workflow for an O-alkylation reaction.

References

- 1. This compound | 18908-66-2 | Benchchem [benchchem.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. calnesis.com [calnesis.com]

- 6. benchchem.com [benchchem.com]

- 7. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. brainkart.com [brainkart.com]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. youtube.com [youtube.com]

- 12. davjalandhar.com [davjalandhar.com]

Synthesis of 2-Ethylhexyl Bromide from 2-Ethylhexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethylhexyl bromide from 2-ethylhexanol, a key intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals. The document details the prevalent synthetic methodologies, including reaction mechanisms, experimental protocols, and comparative data.

Introduction

This compound (CAS No: 18908-66-2) is a branched-chain alkyl bromide valued for its role as a versatile intermediate in organic synthesis. Its molecular formula is C₈H₁₇Br, and it is a colorless to pale yellow liquid. The introduction of the 2-ethylhexyl group can enhance the solubility and stability of target molecules, a desirable trait in drug development and materials science. This guide focuses on the conversion of the readily available primary alcohol, 2-ethylhexanol, to this compound.

Synthetic Methodologies

The conversion of 2-ethylhexanol to this compound is primarily achieved through nucleophilic substitution reactions. The hydroxyl group of the alcohol is a poor leaving group and therefore requires activation. The most common methods employ phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), often generated in situ from sodium bromide (NaBr) and sulfuric acid (H₂SO₄). Greener alternatives involving phase-transfer catalysis (PTC) are also emerging.

Synthesis using Phosphorus Tribromide (PBr₃)

The reaction of 2-ethylhexanol with phosphorus tribromide is a widely used and efficient method for producing this compound. This method is particularly advantageous as it proceeds via an Sₙ2 mechanism, which minimizes the risk of carbocation rearrangements that can occur with other methods.

Reaction Mechanism:

The reaction mechanism involves two main steps:

-

Activation of the Alcohol: The oxygen atom of the 2-ethylhexanol's hydroxyl group acts as a nucleophile, attacking the phosphorus atom of PBr₃. This forms a protonated dibromophosphite intermediate, converting the hydroxyl group into a good leaving group.

-

Nucleophilic Substitution: A bromide ion, displaced in the first step, then acts as a nucleophile and performs a backside attack on the carbon atom bonded to the oxygen. This Sₙ2 displacement results in the formation of this compound with an inversion of configuration (though 2-ethylhexanol is typically used as a racemic mixture) and phosphorous acid (H₃PO₃) as a byproduct.

Experimental Protocol:

The following is a detailed protocol for the large-scale synthesis of this compound using phosphorus tribromide, adapted from a patented procedure.

Materials:

-

2-Ethylhexanol (Isooctanol): 500 kg (99.5% purity)

-

Phosphorus tribromide (PBr₃): 368 kg (98.0% purity)

-

Catalyst: 0.5 kg (The specific catalyst is not disclosed in the source but is likely a Lewis acid or a substance to facilitate the reaction)

-

Concentrated Sulfuric Acid (H₂SO₄): 10 kg (98.0% purity)

-

Water

Procedure:

-

Reaction Setup: Charge a bromination kettle with 500 kg of 2-ethylhexanol and 0.5 kg of catalyst.

-

Addition of PBr₃: Add 368 kg of phosphorus tribromide dropwise to the kettle over approximately 4 hours, maintaining the temperature between 20-30 °C.

-

Reaction Completion: After the addition is complete, slowly warm the mixture to 60-65 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by gas chromatography (GC) until the 2-ethylhexanol content is ≤ 0.5%.

-

Work-up and Washing:

-

Separate the lower layer of phosphorous acid.

-

Transfer the upper organic layer (crude this compound) to a washing kettle.

-

Wash the crude product with water until neutral.

-

Separate the lower layer of crude this compound and wash it by stirring briefly with 10 kg of concentrated sulfuric acid.

-

Separate the lower waste acid layer.

-

Wash the organic layer with water until neutral.

-

-

Isolation: The final product is 730 kg of this compound (98.5% content, 0.8% water), corresponding to a yield of 96.6%.

Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-Ethylhexanol | |

| Reagent | Phosphorus Tribromide | |

| Reaction Temperature | 20-65 °C | |

| Reaction Time | ~7-8 hours | |

| Yield | 96.6% | |

| Purity (crude) | 98.5% |

Synthesis using Sodium Bromide and Sulfuric Acid

This method generates hydrobromic acid in situ, which then reacts with 2-ethylhexanol. It is a common and cost-effective method for preparing primary alkyl bromides.

Reaction Mechanism:

The reaction proceeds in two main stages:

-

Generation of HBr: Sodium bromide reacts with concentrated sulfuric acid to produce hydrogen bromide and sodium bisulfate.

-

Nucleophilic Substitution: The hydroxyl group of 2-ethylhexanol is protonated by the strong acid (H₂SO₄ or HBr), forming a good leaving group (water). The bromide ion then acts as a nucleophile and attacks the carbon atom, displacing water. For a primary alcohol like 2-ethylhexanol, this substitution likely proceeds via an Sₙ2 mechanism.

General Experimental Protocol:

While a specific, detailed protocol for 2-ethylhexanol was not found in the reviewed literature, a general procedure for primary alcohols is as follows:

-

A mixture of sodium bromide and 2-ethylhexanol is prepared.

-

Concentrated sulfuric acid is added cautiously while cooling and stirring.

-

The mixture is refluxed to drive the reaction to completion.

-

The crude this compound is then purified by washing with water, concentrated sulfuric acid (to remove unreacted alcohol and byproducts), and a sodium carbonate solution (to neutralize any remaining acid), followed by drying and distillation.

Comparative Data:

| Parameter | PBr₃ Method | NaBr/H₂SO₄ Method |

| Yield | High (e.g., 96.6%) | Generally good for primary alcohols |

| Purity | High | Dependent on purification |

| Byproducts | H₃PO₃ | NaHSO₄, H₂O, potential oxidation products |

| Safety | PBr₃ is corrosive and reacts violently with water. | H₂SO₄ is highly corrosive. HBr gas is toxic. |

| Cost | PBr₃ can be more expensive. | NaBr and H₂SO₄ are relatively inexpensive. |

Synthesis using Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a "green" alternative by facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase containing the nucleophile and an organic phase with the substrate). This can lead to milder reaction conditions, reduced use of organic solvents, and potentially higher yields and selectivity.

Principle:

A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the nucleophile (bromide ion from an aqueous solution of NaBr) into the organic phase containing the 2-ethylhexanol. The reaction then proceeds in the organic phase.

General Experimental Approach:

Purification of this compound

The primary method for purifying crude this compound is distillation, often under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures. The boiling point of this compound is reported as 75-77 °C at 16 mmHg. Prior to distillation, a series of washing steps, as described in the experimental protocols, are crucial to remove acidic byproducts and unreacted starting materials.

Conclusion

The synthesis of this compound from 2-ethylhexanol is a well-established transformation in organic chemistry. The choice of method depends on factors such as scale, cost, and desired purity. The phosphorus tribromide method offers high yields and avoids carbocation rearrangements, making it a reliable choice. The sodium bromide/sulfuric acid method is a cost-effective alternative, though it may require more rigorous purification. Phase-transfer catalysis presents a promising green methodology that warrants further investigation for this specific synthesis to develop detailed and optimized protocols. This guide provides researchers and professionals with a solid foundation for understanding and implementing the synthesis of this important chemical intermediate.

2-Ethylhexyl bromide reactivity and reaction mechanisms

An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of 2-Ethylhexyl Bromide

Introduction

This compound (CAS No: 18908-66-2), also known as 1-bromo-2-ethylhexane, is a branched-chain alkyl halide. Its unique structure, featuring a primary bromide with significant steric hindrance, makes its reactivity a subject of interest for researchers and synthetic chemists. It is a versatile chemical intermediate used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, surfactants, plasticizers, and advanced materials for organic electronics.[1][2] This guide provides a detailed examination of the core reactivity principles, reaction mechanisms, and experimental considerations for this compound.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with low solubility in water but good solubility in common organic solvents.[1][2] Its key properties are summarized below.

| Property | Value |

| Chemical Formula | C₈H₁₇Br |

| Molecular Weight | 193.12 g/mol |

| Boiling Point | 75-77 °C @ 16 mmHg |

| Density | 1.086 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.4538 |

| Flash Point | 69 °C (156.2 °F) - closed cup |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate, diethyl ether |

Core Reactivity: The Interplay of Structure and Mechanism

The reactivity of this compound is fundamentally dictated by its structure: it is a primary (1°) alkyl halide. The bromine atom is attached to a carbon that is bonded to only one other carbon atom. Generally, primary alkyl halides are excellent candidates for the bimolecular nucleophilic substitution (Sₙ2) reaction.

However, the presence of an ethyl group at the adjacent carbon (the β-carbon) introduces significant steric hindrance . This bulkiness impedes the backside attack required for the Sₙ2 mechanism, slowing the reaction rate compared to unhindered primary halides like ethyl bromide or propyl bromide.[3][4] This steric factor is the central theme governing the compound's reactivity, creating a competition between substitution (Sₙ2) and elimination (E2) pathways, especially under basic conditions. Unimolecular (Sₙ1 and E1) pathways are highly disfavored due to the instability of the primary carbocation that would need to form.

Nucleophilic Substitution (Sₙ2) Reactions

The Sₙ2 reaction is a single-step, concerted mechanism where a nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack), leading to an inversion of stereochemistry.[5][6] For this compound, this remains the principal substitution pathway.

The Effect of Steric Hindrance on Sₙ2 Rate

| Substrate (R-Br) | R Group | Relative Rate of Sₙ2 Reaction |

| Methyl bromide | CH₃- | ~100 |

| Ethyl bromide | CH₃CH₂- | ~1.3 |

| n-Propyl bromide | CH₃CH₂CH₂- | ~0.8 |

| Neopentyl bromide | (CH₃)₃CCH₂- | ~0.00001 |

| This compound | CH₃(CH₂)₃CH(C₂H₅)CH₂- | Very Slow (Estimated) |

Relative rates are approximate and shown for comparison to illustrate the steric effect.

The structure of this compound, with branching at the β-carbon, places it in a category of sterically hindered primary halides, similar to neopentyl bromide, and it is therefore expected to react very slowly via the Sₙ2 mechanism compared to simpler primary halides.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction used to prepare ethers from an alkoxide and an alkyl halide.[9][10][11] To synthesize an ether like 2-ethylhexyloxybenzene, this compound is reacted with sodium phenoxide.

Objective: To synthesize 2-ethylhexyloxybenzene.

Materials:

-

Phenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

This compound

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve phenol (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Sₙ2 Reaction: Add this compound (1.05 eq) to the freshly prepared sodium phenoxide solution via syringe.

-

Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to overnight due to the low reactivity of the substrate.

-

Workup and Purification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure ether.

Elimination (E2) Reactions

The bimolecular elimination (E2) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (β) to the leaving group, simultaneously forming a double bond and ejecting the leaving group.[12][13][14]

For primary alkyl halides, E2 is typically a minor pathway compared to Sₙ2. However, the use of a strong, sterically hindered base dramatically shifts the balance in favor of elimination.[15][16] A bulky base, such as potassium tert-butoxide (t-BuOK), finds it difficult to access the sterically shielded electrophilic carbon for an Sₙ2 attack but can more easily abstract a less hindered proton on the β-carbon, forcing the E2 pathway.[15][17]

Experimental Protocol: E2 Elimination with a Bulky Base

Objective: To synthesize 2-ethyl-1-hexene via E2 elimination of this compound.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tert-butanol or THF

-

Pentane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.5 eq).

-

Add anhydrous tert-butanol to dissolve the base, creating a 1.0 M solution.

-

Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the mixture to a gentle reflux (approx. 83 °C for tert-butanol) for 2-4 hours. Monitor the disappearance of the starting material by Gas Chromatography (GC) or TLC.

-

Workup and Purification: Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with pentane (a low-boiling alkane) three times.

-

Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution to remove any remaining base.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by simple distillation due to the volatility of the alkene product.

-

The resulting liquid can be further purified by fractional distillation if necessary.

Formation of Organometallic Reagents: Grignard Reaction

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2-ethylhexyl)magnesium bromide.[18] This reagent is a potent nucleophile and strong base, widely used for forming new carbon-carbon bonds.[19][20]

Experimental Protocol: Synthesis of (2-Ethylhexyl)magnesium Bromide

Objective: To prepare a standardized solution of (2-ethylhexyl)magnesium bromide in THF.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or THF

-

This compound

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dry.

-

Place magnesium turnings (1.2 eq) in the flask.

-

Initiation: Add a single crystal of iodine. Add a small portion of the total anhydrous ether.

-

Prepare a solution of this compound (1.0 eq) in anhydrous ether in the dropping funnel.

-

Add a small amount (approx. 10%) of the bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. Gentle warming may be required.

-

Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

-

Cool the gray, cloudy solution to room temperature. The Grignard reagent is now ready for use or can be standardized by titration and stored under an inert atmosphere.

Synthesis of this compound

A common and efficient laboratory-scale synthesis of this compound involves the reaction of 2-ethylhexanol with phosphorus tribromide (PBr₃).[21][22]

Experimental Protocol: Bromination of 2-Ethylhexanol

Objective: To synthesize this compound from 2-ethylhexanol.

Materials:

-

2-Ethylhexanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 2-ethylhexanol (3.0 eq) and cool the flask in an ice bath.

-

Slowly add phosphorus tribromide (1.0 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature between 20-30 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Then, slowly warm the mixture to 60-65 °C and hold for 3-4 hours.

-

Workup: Cool the reaction mixture and very slowly pour it over crushed ice in a beaker. Caution: This is a highly exothermic quench.

-

Transfer the mixture to a separatory funnel. The this compound will form the lower, denser layer.

-

Separate the layers. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

-

Dry the crude bromide over anhydrous CaCl₂ or MgSO₄.

-

Filter to remove the drying agent and purify the liquid by vacuum distillation to obtain pure this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

| Hazard Class | Precautionary Statement |

| Flammability | Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling. |

| Eye Irritation | Causes serious eye irritation. Wear eye/face protection. |

| Respiratory Tract | May cause respiratory irritation. Avoid breathing vapors/mist. Use in a well-ventilated area. |

| Handling | Handle in accordance with good industrial hygiene and safety practices. |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. Store locked up. |

Conclusion

The reactivity of this compound is a clear illustration of how steric factors can influence reaction pathways. Although it is a primary alkyl halide, its β-branched structure significantly hinders the Sₙ2 reaction, making it much less reactive than unhindered analogues. This steric impediment simultaneously opens the door for the E2 elimination pathway to become competitive, particularly with the use of strong, bulky bases. Furthermore, its ability to readily form a Grignard reagent underscores its utility as a versatile building block in organic synthesis for constructing more complex molecules. A thorough understanding of these competing mechanisms is essential for researchers and chemists to effectively control reaction outcomes and leverage this compound in synthetic applications.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 18908-66-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 4. The Substrate: Steric Effects in the SN2 Reaction [almerja.com]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. grokipedia.com [grokipedia.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. SN2 vs E2 [chemistrysteps.com]

- 16. orgosolver.com [orgosolver.com]

- 17. quora.com [quora.com]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. Ethylmagnesium bromide synthesis - chemicalbook [chemicalbook.com]

- 20. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

- 22. This compound | 18908-66-2 | Benchchem [benchchem.com]

IUPAC name and synonyms for 2-Ethylhexyl bromide

An In-depth Technical Guide to 2-Ethylhexyl bromide

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of chemical compounds is critical for unambiguous identification in research and development. The compound commonly known as this compound is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 3-(bromomethyl)heptane .[1][2] This name is derived by identifying the longest carbon chain, which is heptane, and noting the bromomethyl substituent at the third carbon position.

In addition to its formal IUPAC name, this compound is recognized by a variety of synonyms in commercial and academic literature. These alternative names are crucial for researchers to identify the compound across different databases and supplier catalogs.

Common Synonyms:

-

2-Ethyl-1-bromohexane[3]

Physicochemical and Safety Data

A comprehensive understanding of a compound's properties is fundamental for its application in experimental settings. The following tables summarize the key physicochemical and safety data for this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier/Property | Value | Source(s) |

| CAS Number | 18908-66-2 | [2][3][5] |

| Molecular Formula | C₈H₁₇Br | [1][2][3] |

| Molecular Weight | 193.12 g/mol | [1][5] |

| IUPAC Name | 3-(bromomethyl)heptane | [1][2] |

| SMILES | CCCCC(CC)CBr | [1][2] |

| InChI Key | NZWIYPLSXWYKLH-UHFFFAOYSA-N | [3] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [3][6][7] |

| Boiling Point | 183-185 °C (at atmospheric pressure) | [7] |

| 75-77 °C (at 16 mmHg) | [5][6] | |

| Density | 1.086 g/mL (at 25 °C) | [6] |

| 1.120 g/cm³ (at 20 °C) | [5][7] | |

| Refractive Index (n20/D) | 1.4538 | [6] |

| Melting Point | -55 °C (estimate) | [6] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform and ethyl acetate. | [3][6][7] |

Table 3: Safety and Handling Information

| Property | Value | Source(s) |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Flash Point | 69 °C / 156.2 °F (closed cup) | [6] |

| Storage Temperature | 2-8°C | [8] |

| Personal Protective Equipment | Eyeshields, gloves, N95-type dust mask |

Synthesis of this compound

This compound is typically synthesized from its corresponding alcohol, 2-ethylhexanol. The most common laboratory and industrial methods involve nucleophilic substitution where the hydroxyl group is replaced by a bromine atom. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are frequently employed.[9]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Ethylhexanol using Phosphorus Tribromide

This protocol is adapted from a described large-scale synthesis method.[10]

Materials:

-

2-Ethylhexanol (500 kg, 99.5% purity)

-

Phosphorus tribromide (PBr₃) (368 kg, 98.0% purity)

-

Catalyst (0.5 kg, specific catalyst not detailed in source)

-

Concentrated Sulfuric Acid (H₂SO₄) (10 kg, 98.0% purity)

-

Water

-

Suitable reaction vessel (bromination kettle) and washing kettle

Procedure:

-

Charging the Reactor: Charge the bromination kettle with 500 kg of 2-ethylhexanol and 0.5 kg of catalyst.

-

Addition of PBr₃: Begin dropwise addition of 368 kg of phosphorus tribromide to the reaction mixture. Maintain the temperature between 20-30 °C during the addition, which should take approximately 4 hours.

-

Reaction Incubation: After the addition is complete, slowly heat the mixture to 60-65 °C and maintain this temperature for 3-4 hours to ensure the reaction goes to completion.

-

Monitoring: Monitor the reaction progress using Gas Chromatography (GC) analysis. The reaction is considered complete when the 2-ethylhexanol content is ≤ 0.5%.

-

Separation of Byproduct: Cool the reactor and separate the lower layer, which consists of phosphorous acid (H₃PO₃), a byproduct of the reaction.

-

Washing: Transfer the upper organic layer (crude this compound) to a washing kettle. Wash the crude product with water until it is neutral.

-

Acid Wash: Separate the washed organic layer and add 10 kg of concentrated sulfuric acid. Stir for a short period, then separate and discard the lower waste acid layer.

-

Final Wash: Wash the organic layer again with water until neutral.

-

Yield: The described process yields approximately 730 kg of this compound (98.5% content), corresponding to a yield of 96.6%.[10] Further purification can be achieved by vacuum distillation.[5]

Applications in Research and Drug Development

This compound is a versatile alkylating agent used to introduce the 2-ethylhexyl group into various molecules.[6][9] This branched, eight-carbon moiety is highly effective at increasing the solubility of molecules in organic solvents and polymer matrices, a crucial property for many applications.[9][11]

Caption: Key application areas for this compound.

Key Roles:

-

Pharmaceuticals and Agrochemicals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[7][9] The 2-ethylhexyl group can be used to tune the lipophilicity of a drug candidate, potentially improving its bioavailability.[6] It is used in the production of drugs such as antihistamines and anticancer agents, as well as herbicides and insecticides.[7]

-

Materials for Organic Electronics: The compound is widely used to synthesize molecules for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.[6][9] The attachment of 2-ethylhexyl side chains to conjugated polymer backbones prevents aggregation and enhances solubility, which is critical for forming the high-quality thin films required for these devices.[8][9]

-

Industrial Chemicals: this compound is a precursor in the synthesis of plasticizers, surfactants, and flame retardants.[7][9]

-

Grignard Reagents: It can be used to form the corresponding Grignard reagent, (2-ethylhexyl)magnesium bromide, which is a powerful tool for creating carbon-carbon bonds in the synthesis of more complex molecules.[9]

Experimental Protocol: Synthesis of 2-(2-Ethylhexyl)thiophene

This protocol details the use of this compound to alkylate a thiophene ring, a common step in the synthesis of monomers for conductive polymers.[11]

Materials:

-

Thiophene (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.1 equivalents)

-

This compound (1.2 equivalents)

-

Water, Diethyl ether, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Setup: Assemble a round-bottom flask with a dropping funnel and magnetic stirrer under an inert atmosphere of argon or nitrogen.

-

Lithiation of Thiophene: Add thiophene (1 eq.) and anhydrous THF to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq.) dropwise to the cooled solution while stirring. Maintain the temperature at -78 °C and continue stirring for 1-2 hours.

-

Alkylation: Add this compound (1.2 eq.) dropwise to the reaction mixture at -78 °C.

-

Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield pure 2-(2-ethylhexyl)thiophene as a colorless oil.[11] This product can then be used in subsequent reactions, such as bromination, to create monomers for polymerization.[11]

References

- 1. This compound | C8H17Br | CID 86804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 95% 500 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. CAS 18908-66-2: this compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. far-chemical.com [far-chemical.com]

- 6. Cas 18908-66-2,this compound | lookchem [lookchem.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | 18908-66-2 | Benchchem [benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Ethylhexyl Bromide (CAS Number 18908-66-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl bromide, identified by the CAS number 18908-66-2, is a branched alkyl halide that serves as a versatile intermediate in organic synthesis. Its unique structural features, particularly the 2-ethylhexyl group, impart desirable properties such as increased solubility and lipophilicity to the molecules into which it is incorporated. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its primary identifiers and key physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 18908-66-2[1] |

| IUPAC Name | 3-(Bromomethyl)heptane[2] |

| Synonyms | 1-Bromo-2-ethylhexane, 2-Ethyl-1-hexyl bromide[1] |

| Molecular Formula | C₈H₁₇Br[1] |

| Molecular Weight | 193.12 g/mol [1] |

| InChI Key | NZWIYPLSXWYKLH-UHFFFAOYSA-N |

| SMILES | CCCCC(CC)CBr |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 75-77 °C at 16 mmHg | |

| Density | 1.086 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4538 | |

| Water Solubility | Insoluble | [3] |

| LogP (Octanol/Water Partition Coefficient) | 4.5 (estimated) | [2] |

| Flash Point | 69 °C (156.2 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the bromination of 2-ethylhexanol.[4] This transformation can be achieved using various brominating agents.

Synthesis from 2-Ethylhexanol using Phosphorus Tribromide

A widely used method employs phosphorus tribromide (PBr₃) as the brominating agent.[4] This reaction is typically performed under controlled temperature conditions.

Experimental Protocol:

-

To a reaction vessel equipped with a stirrer, dropping funnel, and condenser, add 500 kg of 2-ethylhexanol (99.5% purity) and 0.5 kg of a suitable catalyst.[5]

-

Slowly add 368 kg of phosphorus tribromide (98.0% purity) dropwise to the stirred alcohol at a temperature of 20-30 °C over approximately 4 hours.[5]

-

After the addition is complete, slowly heat the reaction mixture to 60-65 °C and maintain this temperature for 3-4 hours.[5]

-

Monitor the reaction progress by gas chromatography (GC) until the 2-ethylhexanol content is ≤ 0.5%.[5]

-

Upon completion, allow the mixture to settle and separate the lower layer of phosphorous acid.[5]

-

The upper organic layer, which is the crude this compound, is then washed to neutrality.[5]

-

For further purification, the crude product can be stirred with a small amount of concentrated sulfuric acid, followed by separation of the acid layer and washing with water until neutral.[5] This process typically yields this compound with a purity of around 98.5% and a yield of approximately 96.6%.[5]

Alternative "Green" Synthetic Approaches

Concerns over the handling and waste disposal associated with phosphorus tribromide have led to the exploration of more environmentally benign synthetic methods.[4] Phase-transfer catalysis (PTC) represents a promising alternative, facilitating the reaction between 2-ethylhexanol and a bromide source (e.g., hydrobromic acid) in a biphasic system.[4] Enzymatic or bio-catalyzed reactions are also being investigated as they offer high selectivity under mild conditions.[4]

Reactivity and Applications in Organic Synthesis

The presence of a reactive carbon-bromine bond makes this compound a valuable alkylating agent for introducing the 2-ethylhexyl moiety into a wide range of organic molecules. This group is often incorporated to enhance solubility in organic solvents and to influence the solid-state packing of materials.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions where the bromide ion acts as a good leaving group.

4.1.1. N-Alkylation of Heterocycles

A significant application of this compound is the N-alkylation of nitrogen-containing heterocycles, such as carbazoles and pyrroles. This is a crucial step in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs) and other organic electronics.[4]

Experimental Protocol for N-Alkylation of Carbazole:

-

In a reaction flask, dissolve carbazole (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).[6]

-

Add a base, for example, potassium carbonate (K₂CO₃), to the solution.[6]

-

Add this compound (1.1-1.2 equivalents) to the reaction mixture.[7]

-

Heat the mixture and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 9-(2-ethylhexyl)carbazole.

Cross-Coupling Reactions

This compound can be converted into its Grignard reagent, 2-ethylhexylmagnesium bromide, which is a versatile nucleophile in various cross-coupling reactions. Alternatively, other derivatives are used in common cross-coupling reactions.

4.2.1. Suzuki Coupling

While this compound itself is not directly used in Suzuki couplings, its derivatives, such as 2-bromo-5-(2-ethylhexyl)thiophene, are important substrates. The Suzuki reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7]

Representative Experimental Protocol for Suzuki Coupling:

-

In a reaction vessel, combine the 2-ethylhexyl-substituted aryl bromide (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like potassium carbonate (2-3 equivalents).[7]

-

Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.[7]

-

Heat the reaction mixture under an inert atmosphere for several hours until the starting material is consumed, as monitored by TLC or GC-MS.[7]

-

After cooling, add water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated.

-

Purify the crude product by column chromatography.

4.2.2. Sonogashira Coupling

Similar to the Suzuki coupling, derivatives of this compound are used in Sonogashira couplings to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.[8]

4.2.3. Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex.[9] For instance, 2-ethylhexyl-4-methoxy cinnamate, a UV-B sunscreen agent, can be synthesized via a Heck reaction between 4-bromoanisole and 2-ethylhexyl acrylate.[10][11]

Safety and Toxicology

The available safety data for this compound indicates that it requires careful handling.

Table 3: Hazard Identification

| Hazard Statement | Description | GHS Classification |

| H227 | Combustible liquid | Flammable liquids, Category 4 |

| H315 | Causes skin irritation | Skin corrosion/irritation, Category 2 |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation, Category 2 |

| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 |

Handling and Storage:

-

Handling: Wear protective gloves, clothing, and eye/face protection. Avoid breathing mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.[12]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[12]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of water. If skin irritation occurs, get medical advice.[12]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

-

If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12]

Toxicological Data:

Environmental Fate

The environmental fate of this compound is not well-documented. However, as an alkyl halide, it is expected to be susceptible to hydrolysis, although the rate may be slow. Biodegradation is a potential degradation pathway in the environment. Studies on the biodegradation of di(2-ethylhexyl) phthalate (DEHP) have shown that the 2-ethylhexyl moiety can be metabolized by microorganisms.[14] The degradation of DEHP often proceeds through hydrolysis to mono(2-ethylhexyl) phthalate and 2-ethylhexanol, which can be further degraded.[15][16] It is plausible that this compound could undergo similar initial biotic or abiotic degradation steps.

Conclusion

This compound (CAS 18908-66-2) is a key chemical intermediate with significant applications in the synthesis of materials for organic electronics and other specialty chemicals. Its synthesis from 2-ethylhexanol is well-established, and its reactivity as an alkylating agent is central to its utility. While it presents moderate hazards requiring careful handling, its versatility in organic synthesis makes it a valuable tool for researchers and chemists. Further research into its detailed toxicological profile and environmental fate would provide a more complete understanding of this compound.

References

- 1. scbt.com [scbt.com]

- 2. (R)-3-(Bromomethyl)heptane | C8H17Br | CID 24884208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 18908-66-2 | Benchchem [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Degradation of bis(2-ethylhexyl) phthalate constituents under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. canada.ca [canada.ca]

- 16. Biodegradation of Di-(2-ethylhexyl) Phthalate by Rhodococcus ruber YC-YT1 in Contaminated Water and Soil - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethylhexyl Bromide: A Comprehensive Technical Guide to Safety, Hazards, and GHS Classification

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl bromide (CAS No. 18908-66-2), also known as 1-bromo-2-ethylhexane, is a branched alkyl halide utilized as an intermediate in various organic syntheses, including the production of pharmaceuticals, surfactants, and plasticizers.[1][2] This technical guide provides an in-depth overview of the safety, hazards, and GHS classification of this compound to ensure its safe handling and use in research and development settings.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][3] It is characterized by low solubility in water but is soluble in many organic solvents.[1][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18908-66-2 | [5] |

| Molecular Formula | C8H17Br | [6] |

| Molecular Weight | 193.12 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 75 - 77 °C @ 16 mmHg | [5] |

| Flash Point | 69 °C / 156.2 °F (closed cup) | [5] |

| Density | 1.086 g/mL at 25 °C | [8] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1][4] |

| Synonyms | 1-Bromo-2-ethylhexane, 3-(Bromomethyl)heptane | [5][6] |

GHS Classification and Hazards

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[5] The GHS classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][7] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [7] |

The corresponding GHS pictograms are:

Signal Word: Warning [5]

The hazards associated with this compound necessitate careful handling and the use of appropriate personal protective equipment to prevent adverse health effects.

GHS Hazard Classification of this compound

Toxicological Information

For comparison, the related compound 1-bromohexane has a reported oral LD50 in rats of > 2000 mg/kg and an inhalation LC50 in rats of 550 g/m³ over 30 minutes.[9][10] Alkyl halides as a class are known to have toxic effects, primarily affecting points of contact such as the skin and respiratory tract, as well as potentially the central nervous system and liver.[11]

Experimental Protocols for Hazard Determination

The classification of this compound for skin and eye irritation is based on experimental data derived from standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (OECD Test Guideline 404 & 439)

The determination of skin irritation potential involves a tiered testing strategy that prioritizes in vitro methods to reduce animal testing.[1][12]

-

Initial Assessment: A weight-of-evidence analysis of existing data on this compound and structurally related compounds is performed.[1]

-

In Vitro Testing (OECD TG 439): This is the preferred method and utilizes a reconstructed human epidermis (RhE) model.[12][13]

-

The test substance is applied topically to the RhE tissue.

-

After a specified exposure and post-incubation period, cell viability is measured, typically using the MTT assay.

-

A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is a skin irritant.[6]

-

-

In Vivo Testing (OECD TG 404): If in vitro results are not sufficient for classification, an in vivo test using albino rabbits may be conducted.[1]

-

A small amount of the substance is applied to a shaved patch of skin.

-

The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

-

The severity of the reactions is scored to determine the irritation potential.

-

Workflow for Skin Irritation Assessment

Eye Irritation Testing (OECD Test Guideline 405)

Similar to skin irritation testing, a sequential approach is recommended to minimize animal use.[5]

-

Weight-of-Evidence Analysis: Existing data on the substance and its analogues are reviewed. Substances known to be corrosive or severely irritating to the skin are generally considered to be corrosive or irritating to the eyes without further testing.[5]

-

In Vitro/Ex Vivo Testing: A variety of validated in vitro and ex vivo tests are available, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) or tests using reconstructed human cornea-like epithelium (RhCE) models (OECD TG 492). These tests assess endpoints like corneal opacity and cell viability.

-

In Vivo Testing (OECD TG 405): If necessary, an in vivo test is performed on albino rabbits.[5]

-

A single dose of the substance is applied to one eye of the animal.

-

The eye is examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva.

-

The severity and reversibility of the effects are scored to classify the substance.

-

Safe Handling, Storage, and First Aid

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Keep away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid.[5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep refrigerated for long-term storage.[5]

-

Incompatible with strong oxidizing agents and strong bases.[5]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[5]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][13]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5] Water mist can be used to cool closed containers.[5]

-

Specific Hazards: Combustible liquid.[5] Containers may explode when heated.[5] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Ensure adequate ventilation and remove all sources of ignition.[5]

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert absorbent material (e.g., sand, silica gel, vermiculite).[5]

-

Collect the absorbed material into a suitable, closed container for disposal.[5]

-

Prevent the chemical from entering drains or waterways.

Logical Relationship between Hazards and PPE

Ecological Information

There is limited specific data on the ecotoxicity of this compound. However, it is expected to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5] Due to its low water solubility, it is not likely to be mobile in the environment.[10] It should not be released into the environment, and spills should be contained to prevent contamination of soil and water.[5]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Disposal should be in accordance with local, regional, and national hazardous waste regulations.[5] Do not empty into drains.[5]

Conclusion

This compound is a valuable chemical intermediate that presents moderate hazards, including combustibility, skin and eye irritation, respiratory tract irritation, and potential harm if swallowed. A thorough understanding and implementation of the safety precautions outlined in this guide are essential for its safe use in a laboratory or manufacturing setting. Adherence to GHS guidelines for handling, storage, and disposal, along with the use of appropriate personal protective equipment, will minimize the risk of exposure and ensure a safe working environment for all personnel. Further toxicological studies would be beneficial to provide more comprehensive quantitative data on the acute and chronic health effects of this compound.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. fishersci.com [fishersci.com]

- 3. foodb.ca [foodb.ca]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 1-Bromo-2-methylhexane | C7H15Br | CID 11745204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. ECHA CHEM [chem.echa.europa.eu]

- 10. Substance Information - ECHA [echa.europa.eu]

- 11. chembk.com [chembk.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound | C8H17Br | CID 86804 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2-Ethylhexyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethylhexyl bromide (CAS No. 18908-66-2), also known as 1-bromo-2-ethylhexane, is a branched alkyl halide utilized as a key intermediate in a variety of chemical syntheses. Its branched structure imparts specific physical and chemical properties that influence its solubility and reactivity. This guide provides a comprehensive overview of the solubility and solvent compatibility of this compound, presenting quantitative physical data, detailed experimental protocols for solubility determination, and a visualization of its application in organic synthesis. This document is intended to serve as a practical resource for laboratory and development settings.

Physicochemical Properties

The solubility and solvent compatibility of this compound are directly related to its molecular structure and physical properties. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇Br | [1][2] |

| Molecular Weight | 193.12 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.086 g/mL at 25 °C | [3] |

| Boiling Point | 190.8 °C at 760 mmHg | |

| 75-77 °C at 16 mmHg | [3] | |

| Melting Point | -55 °C (estimate) | [3] |

| Refractive Index (n20/D) | 1.4538 | [3] |

| Flash Point | 69 °C (closed cup) | |

| Water Solubility | Insoluble | [3][4] |

Solubility and Solvent Compatibility

This compound's branched alkyl chain renders it a nonpolar compound. Consequently, it exhibits good solubility in a range of organic solvents while being immiscible with water.[1][2]

Qualitative Solubility

Based on available data, this compound is qualitatively described as being soluble in or miscible with the following organic solvents:

It is characterized as having low solubility or being insoluble in polar protic solvents, most notably water.[1][3][4]

Quantitative Solubility Data

Publicly available, precise quantitative solubility data (e.g., in g/100 mL) for this compound across a wide spectrum of solvents is limited. For research and development purposes, experimental determination of solubility in specific solvent systems is recommended.

Experimental Protocol: Determination of Miscibility and Solubility

The following protocols provide a general framework for determining the miscibility and qualitative solubility of this compound in various laboratory solvents.

Objective

To determine the miscibility and qualitative solubility of this compound in a range of common organic solvents at ambient temperature.

Materials and Equipment

-

This compound

-

Test solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, toluene, hexane, dimethylformamide, dimethyl sulfoxide)

-

Glass test tubes or vials with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Safety glasses, gloves, and lab coat

Experimental Workflow: Miscibility Determination

A visual representation of the experimental workflow for determining miscibility is provided below.

Caption: Workflow for determining the miscibility of this compound.

Procedure for Miscibility Determination

-

To a clean, dry test tube, add 1 mL of the selected solvent.

-

Add 1 mL of this compound to the same test tube.

-

Securely cap the test tube and agitate vigorously using a vortex mixer for approximately 30 seconds.

-

Allow the test tube to stand undisturbed for at least 2 minutes.

-

Visually inspect the mixture. The presence of a single, clear liquid phase indicates miscibility. The formation of two distinct layers indicates immiscibility.

-

Record the observation.

Procedure for Qualitative Solubility Determination (for solids or immiscible liquids)

-

Place approximately 0.1 g of a solid solute or 0.2 mL of a liquid solute into a small test tube.

-

Add the solvent in portions (e.g., 0.5 mL at a time), with shaking, up to a total of 3 mL.

-

Observe for dissolution after each addition.

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily used to introduce the 2-ethylhexyl group into molecules.[3] This branched, lipophilic moiety can enhance the solubility of the resulting compounds in organic media and influence their physical properties.[2] Common applications include the synthesis of surfactants, plasticizers, and pharmaceutical intermediates.[1][2]

Logical Relationship in Synthesis

The following diagram illustrates the logical relationship of this compound as a reactant in a general synthetic transformation.

Caption: Role of this compound in a nucleophilic substitution reaction.

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation.[6] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a cool, dry place away from heat and oxidizing agents.[6]

Conclusion

This compound is a nonpolar organic compound with good solubility in a range of organic solvents and poor solubility in water. Its primary utility lies in its role as a synthetic intermediate for introducing the 2-ethylhexyl group, thereby modifying the solubility and physical properties of the target molecules. The experimental protocols and diagrams provided in this guide offer a foundational understanding for its effective use in research and development.

References

Environmental Persistence and Biodegradation of 2-Ethylhexyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental persistence and biodegradation of 2-Ethylhexyl bromide (CAS No. 18908-66-2). Due to its application in chemical synthesis, including in the pharmaceutical and agrochemical industries, understanding its environmental fate is crucial for a complete lifecycle assessment.[1] This document summarizes the available physicochemical properties, evaluates its potential for abiotic and biotic degradation, and outlines standard experimental protocols for its environmental assessment. A significant lack of empirical data for this compound necessitates a qualitative assessment for some parameters, based on its chemical structure and analogy to similar bromoalkanes. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the environmental profile of this compound and to guide future research to fill existing data gaps.

Physicochemical Properties

The environmental distribution and persistence of a chemical are largely governed by its physicochemical properties. The available data for this compound are summarized in Table 1. A notable data gap exists for the octanol-water partition coefficient (Kow), a critical parameter for assessing bioaccumulation potential.

| Property | Value | Reference |

| Molecular Formula | C8H17Br | [2][3][4][5] |

| Molecular Weight | 193.12 g/mol | [2][3][4][5] |

| Appearance | Clear colorless to yellow liquid | [2][6] |

| Boiling Point | 75-77 °C @ 16 mmHg | [2][3] |

| Melting Point | -55 °C (estimate) | [6] |

| Density | 1.086 g/mL at 25 °C | [2] |

| Vapor Pressure | 0.739 mmHg at 25 °C | [6] |

| Water Solubility | Insoluble | [5][6] |

| Octanol-Water Partition Coefficient (Log Kow) | No data available | [7] |

| Flash Point | 69 °C (157 °F) | [6] |

Environmental Persistence and Abiotic Degradation

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For this compound, both hydrolysis and photolysis are potential abiotic degradation pathways.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenoalkanes like this compound, hydrolysis results in the substitution of the bromine atom with a hydroxyl group, forming the corresponding alcohol (2-ethylhexanol) and hydrobromic acid.

The rate of hydrolysis is dependent on the structure of the haloalkane. This compound is a primary haloalkane.[8] Generally, the rate of hydrolysis for haloalkanes follows the trend: tertiary > secondary > primary.[8][9] The rate is also influenced by the strength of the carbon-halogen bond, with weaker bonds leading to faster hydrolysis.